1-(2,3-Dihydro-1h-inden-1-yl)prop-2-yn-1-amine hydrochloride
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Overview
Description
1-(2,3-Dihydro-1h-inden-1-yl)prop-2-yn-1-amine hydrochloride is an organic compound with the molecular formula C12H13N·HCl. It is a hydrochloride salt of a propargylamine derivative, characterized by the presence of an indene moiety.
Mechanism of Action
Target of Action
Similar compounds such as imidazole and indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The exact nature of these interactions would depend on the specific targets involved.
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound could affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could influence their bioavailability.
Result of Action
Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
It’s known that factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1h-inden-1-yl)prop-2-yn-1-amine hydrochloride typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions involving aromatic compounds.
Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization and chromatography to purify the final product
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1h-inden-1-yl)prop-2-yn-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Including lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Solvents: Common solvents include ethanol, methanol, and dichloromethane
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indene oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
1-(2,3-Dihydro-1h-inden-1-yl)prop-2-yn-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a monoamine oxidase inhibitor (MAOI), which could be useful in treating neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-1H-inden-1-yl)-2-propyn-1-amine: Similar structure but without the hydrochloride salt.
Indene Derivatives: Compounds with the indene moiety but different functional groups.
Propargylamines: Compounds with the propargylamine group but different aromatic systems
Uniqueness
1-(2,3-Dihydro-1h-inden-1-yl)prop-2-yn-1-amine hydrochloride is unique due to its combination of the indene moiety and the propargylamine group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-1-yl)prop-2-yn-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.ClH/c1-2-12(13)11-8-7-9-5-3-4-6-10(9)11;/h1,3-6,11-12H,7-8,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBMOTYFHAKVPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1CCC2=CC=CC=C12)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2241141-42-2 |
Source
|
Record name | 1-(2,3-dihydro-1H-inden-1-yl)prop-2-yn-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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